Structural Differentiation from 2,4-Dimethoxy Analog: Absence of Electron-Donating Methoxy Groups
The target compound (CAS 865288-02-4) is differentiated from the closest patented congener, 2,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 10 in US11884682), by the absence of methoxy substituents on the benzamide ring. In 2,4-dimethoxy analogs, the methoxy groups provide electron density that stabilizes the binding interaction with the MIF tautomerase active site [1]. For the target compound, this electronic stabilization is forfeited, replaced by an unsubstituted benzamide core, which is predicted to alter the hydrogen-bonding network. No direct MIF IC50 data are available for the target compound.
| Evidence Dimension | Benzamide ring substitution pattern |
|---|---|
| Target Compound Data | 4-phenoxy (no methoxy) substitution |
| Comparator Or Baseline | 2,4-dimethoxy substitution (Compound 10, US11884682) |
| Quantified Difference | Qualitative structural difference; no quantitative activity difference available |
| Conditions | Structural comparison based on patent disclosure [1] |
Why This Matters
This structural distinction is critical for SAR studies where electron density modulation on the benzamide ring is being investigated to optimize MIF inhibition.
- [1] Fan G, Fong KC, Yang H, Wang J. Compounds and their uses as MIF inhibitors. US Patent 11,884,682 B2. Granted January 30, 2024. View Source
